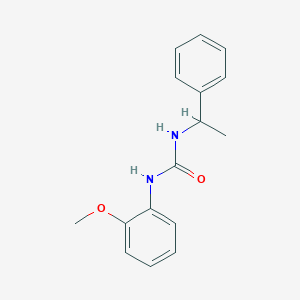![molecular formula C14H16ClNO3S B4163067 1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione](/img/structure/B4163067.png)
1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione
Overview
Description
1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. CB-13 has been found to exhibit potent binding affinity for the cannabinoid receptor CB2, which makes it a promising candidate for the treatment of various diseases and conditions.
Mechanism of Action
CB-13 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors by CB-13 leads to the inhibition of inflammatory responses and the promotion of cell survival. CB-13 has also been found to modulate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
CB-13 has been shown to exhibit potent anti-inflammatory effects in various preclinical models. The compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CB-13 has also been shown to reduce the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
CB-13 has several advantages for use in lab experiments. The compound exhibits high potency and selectivity for the CB2 receptor, which makes it a useful tool for studying the functions of this receptor. CB-13 is also relatively stable and can be easily synthesized in large quantities. However, CB-13 has some limitations, including its poor solubility in aqueous solutions and its potential to exhibit off-target effects.
Future Directions
CB-13 has shown promise as a potential therapeutic agent for various diseases and conditions. Future research could focus on further elucidating the molecular mechanisms of CB-13 and its effects on various signaling pathways. Additionally, the development of more potent and selective CB-13 analogs could lead to the discovery of novel therapeutic agents. Research could also focus on the potential use of CB-13 in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
CB-13 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. CB-13 has also been investigated for its potential to treat various diseases such as multiple sclerosis, Alzheimer's disease, and cancer.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-11-3-5-12(6-4-11)20-10-2-1-9-19-16-13(17)7-8-14(16)18/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBRRHLCSDXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)

![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163017.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163020.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163025.png)
![4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4163029.png)
![3,3'-{[4-(methylthio)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163036.png)
![3-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4163040.png)
![N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163041.png)
![2-[2-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)ethoxy]benzonitrile hydrochloride](/img/structure/B4163054.png)
![N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163058.png)
![7-[(5-bromo-2-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163064.png)
![isopropyl 4-(3-chlorophenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163073.png)